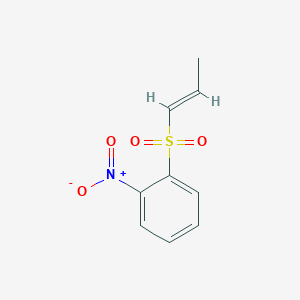

1-nitro-2-(1-propen-1-ylsulfonyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-nitro-2-(1-propen-1-ylsulfonyl)benzene is a useful research compound. Its molecular formula is C9H9NO4S and its molecular weight is 227.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 227.02522894 g/mol and the complexity rating of the compound is 349. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-nitro-2-(1-propen-1-ylsulfonyl)benzene, and how do reaction conditions influence yield?

- Methodology :

- Sulfonylation : Introduce the propenylsulfonyl group via sulfonic acid chloride intermediates under anhydrous conditions (e.g., using AlCl₃ as a catalyst in dichloromethane) .

- Nitration : Perform regioselective nitration on the benzene ring using mixed acid (HNO₃/H₂SO₄) at 0–5°C to favor the ortho position relative to the sulfonyl group .

- Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equivalents of nitrating agent) to minimize byproducts like meta-isomers.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be prioritized?

- Methodology :

- NMR : Analyze 1H NMR for vinyl sulfonyl protons (δ 6.5–7.5 ppm, coupling constants J ≈ 10–15 Hz) and aromatic protons split by nitro/sulfonyl groups .

- IR : Identify symmetric/asymmetric NO₂ stretching (~1520 cm⁻¹ and ~1350 cm⁻¹) and S=O stretching (~1150–1300 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 255 (C₉H₉NO₄S) and fragmentation patterns (e.g., loss of NO₂ or SO₂ groups) .

Q. How can researchers safely handle this compound given its reactive functional groups?

- Methodology :

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the sulfonyl group .

- PPE : Use nitrile gloves, fume hoods, and explosion-proof refrigerators due to nitro group instability .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for modeling the electronic effects of the propenylsulfonyl and nitro substituents?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets to map electrostatic potential surfaces (EPS) and HOMO-LUMO gaps. The nitro group’s electron-withdrawing effect reduces ring electron density, while the propenylsulfonyl group introduces steric strain .

- Molecular Dynamics : Simulate solvent interactions (e.g., DMSO) to predict solubility and reactivity trends .

Q. How do structural analogs of this compound (e.g., para-substituted derivatives) differ in reactivity, and what mechanistic insights can be derived?

- Methodology :

- Comparative Studies : Synthesize analogs (e.g., 1-nitro-4-propenylsulfonylbenzene) and compare reaction rates in nucleophilic aromatic substitution (NAS) using UV-Vis kinetics. Ortho-substitution typically hinders NAS due to steric effects .

- X-ray Crystallography : Resolve crystal structures to correlate substituent orientation (e.g., dihedral angles) with reactivity .

Q. What strategies resolve contradictions in reported biological activity data for nitroaromatic sulfonamides?

- Methodology :

Properties

IUPAC Name |

1-nitro-2-[(E)-prop-1-enyl]sulfonylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4S/c1-2-7-15(13,14)9-6-4-3-5-8(9)10(11)12/h2-7H,1H3/b7-2+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFLJXLKEPEEOF-FARCUNLSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.